B-Nonylglucoside

Descripción general

Descripción

n-Nonyl-β-D-glucopyranoside is an anionic alkylglucoside chiral surfactant that is commonly used for the solubilization and crystallization of biological membrane proteins. It has also been used in the separation of drug enantiomers by micellar electrokinetic chromatography.

Mecanismo De Acción

Target of Action

B-Nonylglucoside, also known as Nonyl beta-D-glucopyranoside, interacts with several targets. These include various subunits of Cytochrome c oxidase in Thermus thermophilus, Rhodopsin, Aquaporin-1, Colipase, Pancreatic triacylglycerol lipase in humans, and others . These targets play crucial roles in various biological processes, including energy production, vision, water transport, digestion, and lipid metabolism.

Mode of Action

This compound acts as a uniporter that facilitates the diffusion of glucose molecules into human cells through a passive mechanism . It interacts with the ligand-binding site inside its target proteins when they are in the outward-open conformation, causing the protein to shift to the inward-open conformation .

Biochemical Pathways

Given its interaction with cytochrome c oxidase, it may influence the electron transport chain and cellular respiration . Its interaction with Aquaporin-1 suggests a role in water transport across cell membranes .

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific target and cellular context. For instance, its interaction with Aquaporin-1 could affect water transport across cell membranes . Similarly, its interaction with Cytochrome c oxidase could influence cellular respiration .

Actividad Biológica

B-Nonylglucoside, also known as Nonyl β-D-glucopyranoside, is a non-ionic surfactant derived from glucose and a long-chain fatty alcohol. Its unique chemical structure, characterized by a nonyl group attached to a glucopyranoside moiety, allows it to exhibit significant biological activity, particularly in the solubilization and stabilization of membrane proteins. This article delves into the various aspects of this compound's biological activity, including its applications in biochemical research, its interactions with proteins, and its potential therapeutic uses.

- Chemical Formula : CHO

- Molecular Weight : Approximately 306.39 g/mol

- Critical Micelle Concentration (CMC) : 6.5 mM

The compound's non-ionic nature and specific alkyl chain length contribute to its effectiveness as a mild detergent, making it suitable for applications that require the preservation of protein functionality during extraction and analysis .

This compound functions primarily as a surfactant, facilitating the solubilization of membrane proteins while maintaining their structural integrity. This is particularly crucial for G protein-coupled receptors (GPCRs), which are sensitive to denaturation by harsher detergents. The interactions between this compound and membrane proteins are characterized by:

- Stabilization of Protein Structure : this compound has been shown to stabilize GPCRs during purification processes, which is essential for maintaining their functional activity .

- Solubilization Efficiency : It provides a balance between solubilization power and protein stability, making it an essential tool in structural biology research .

Applications in Biochemical Research

This compound is widely used in various biochemical applications due to its mild detergent properties. Key applications include:

- Membrane Protein Purification : It is commonly employed to extract membrane proteins from cellular membranes without causing denaturation or refolding issues .

- Crystallization Studies : The compound aids in the crystallization of membrane proteins for structural analysis using X-ray diffraction techniques .

- Drug Delivery Systems : Its ability to enhance the solubility of hydrophobic compounds makes it a candidate for drug delivery applications .

Comparative Analysis with Other Detergents

Below is a comparison table highlighting the unique properties of this compound relative to other common detergents used in biochemical research:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| This compound | CHO | Mild detergent; preserves protein functionality |

| Octyl β-D-glucopyranoside | CHO | Shorter alkyl chain; less effective at stabilizing larger proteins |

| Decyl β-D-glucopyranoside | CHO | Intermediate chain length; moderate stability |

| Lauryl maltose neopentyl glycol | CHO | Higher stability but harsher on proteins |

| Triton X-100 | CH(CHO) | Anionic surfactant; often causes protein denaturation |

Biological Activity

Research indicates that this compound exhibits antibacterial and antifungal properties due to its hydrophobic nature, which disrupts microbial cell walls . Furthermore, it has been noted for its beneficial effects on skin when used in personal care products, enhancing the absorption of active ingredients .

Case Studies

- Stabilization of GPCRs : A study demonstrated that this compound preserved receptor binding activity more consistently than other detergents like Lubrol-PX during purification processes .

- Crystallization Trials : In experiments involving rhodopsin-catalyzed nucleotide exchange activity, this compound maintained functional integrity at concentrations exceeding its CMC, proving effective in structural studies .

Toxicity and Safety

This compound is considered to have low toxicity for both marine and terrestrial organisms as well as humans. Its biodegradability further supports its safety profile in scientific experiments where it is often used at moderate-to-high concentrations without reported adverse effects .

Aplicaciones Científicas De Investigación

B-Nonylglucoside, also known as Nonyl β-D-glucopyranoside, is a non-ionic surfactant derived from glucose and a long-chain fatty alcohol. It is composed of a nonyl (C9) alkyl group attached to a glucopyranoside moiety and has a molecular weight of approximately 306.39 g/mol. Due to its mild detergent properties, this compound is suitable for various biological applications, particularly in the solubilization and purification of membrane proteins without causing denaturation or refolding issues.

Protein Solubilization and Purification

One of the primary applications of this compound (BNG) is solubilizing and purifying membrane proteins. These proteins are embedded within the cell membrane, making them difficult to study directly. BNG's gentle detergent properties allow it to extract these proteins from the membrane while maintaining their structure and function, which is crucial for further analysis, such as crystallization for X-ray diffraction or functional assays.

Applications in Scientific Experiments

This compound is used in many scientific experiments to stabilize emulsions, reduce surface tension, and improve solubility .

Potential Implications in Various Fields

This compound has potential implications in various fields of research and industries. In food processing, this compound is used as a dispersant in nanocomposites, promoting the formation of stable emulsions and improving flavor retention . Other applications include the use of this compound coatings in the development of biodegradable packaging materials .

Current Research

Current research involving this compound has been intensifying. It is being explored for its use in various fields such as water treatment, surfactant-enhanced soil washing, and environmental remediation . Many researchers have focused on synthesizing similar alkylglucosides and evaluating their properties, such as their competency as green surfactants, and their mechanical properties and characteristics in forming solid foams .

This compound exhibits significant biological activity as a surfactant, facilitating the solubilization of membrane proteins for biochemical studies. Its non-ionic nature allows it to maintain protein functionality while aiding in the isolation of macromolecular complexes, and it has been shown to be effective in applications such as cell lysis and membrane protein crystallization, making it invaluable in structural biology and biochemistry.

Other Applications

Análisis De Reacciones Químicas

Synthetic Routes

B-Nonylglucoside is primarily synthesized via glycosylation reactions. Key methodologies include:

Thioglycoside Activation

Thioglycoside donors can be activated using promoters like N-iodosuccinimide (NIS) or trifluoromethanesulfonic anhydride (Tf<sub>2</sub>O) to form glycosyl triflates, which react with nonyl alcohol acceptors. Lanthanide salts such as Yb(OTf)<sub>3</sub> or Eu(OTf)<sub>3</sub> enhance β-selectivity through coordination with the glycosyl donor’s C2 hydroxyl group .

| Catalyst | Activator | Solvent | Temp (°C) | β/α Ratio | Yield (%) |

|---|---|---|---|---|---|

| Yb(OTf)<sub>3</sub> | NIS–TfOH | CH<sub>2</sub>Cl<sub>2</sub> | −78 | 2.9:1 | 59 |

| Eu(OTf)<sub>3</sub> | NIS–TfOH | CH<sub>2</sub>Cl<sub>2</sub> | −78 | 3:1 | 64 |

Trichloroacetimidate Donors

Glycosyl trichloroacetimidates, activated by catalytic Yb(OTf)<sub>3</sub> or Bi(OTf)<sub>3</sub>, enable efficient coupling with nonyl alcohol under mild conditions. This method avoids toxic lanthanides and achieves >70% yields in anhydrous solvents .

Degradation Pathways

This compound undergoes enzymatic and chemical degradation:

Enzymatic β-Elimination

Glycoside hydrolases (GH4, GH109) and bacterial β-eliminases cleave the β-glycosidic bond via oxidation at C3 of the glucose unit, forming a 3-keto intermediate that undergoes elimination. This pathway is critical in environmental biodegradation :

-

Oxidation : NAD<sup>+</sup>-dependent C3 hydroxyl → 3-keto group.

-

β-Elimination : Cleavage of the glycosidic bond, releasing nonanol and 3-keto-D-glucose.

Acid-Catalyzed Hydrolysis

Under acidic conditions (pH < 3), the glycosidic bond hydrolyzes via protonation of the glycosidic oxygen, yielding D-glucose and nonanol. Reaction rates depend on temperature and acid concentration .

Transglycosylation

Whole-cell biocatalysts (e.g., Neisseria polysaccharea amylosucrase) transfer glucosyl units from donors like sucrose to nonyl alcohol, forming this compound. This method operates in aqueous buffers at 30–37°C and avoids organic solvents .

Micellar Behavior

The amphiphilic structure enables micelle formation (CMC ≈ 0.2 mM), which influences reactions in aqueous media. Micelles enhance solubilization of hydrophobic substrates in enzymatic cascades .

Stability and Reactivity

-

Thermal Stability : Decomposes above 200°C via glycosidic bond cleavage.

-

Oxidative Resistance : Stable to H<sub>2</sub>O<sub>2</sub> and O<sub>2</sub> but degrades under strong UV light.

-

pH Sensitivity : Stable at pH 5–9; hydrolyzes rapidly at extremes .

Industrial and Biochemical Relevance

Propiedades

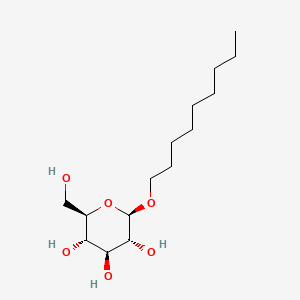

IUPAC Name |

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-nonoxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30O6/c1-2-3-4-5-6-7-8-9-20-15-14(19)13(18)12(17)11(10-16)21-15/h11-19H,2-10H2,1H3/t11-,12-,13+,14-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFAPUKLCALRPLH-UXXRCYHCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501312382 | |

| Record name | Nonyl β-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501312382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69984-73-2, 104242-08-2 | |

| Record name | Nonyl β-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69984-73-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-D-Glucopyranoside, nonyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069984732 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | B-nonylglucoside | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02451 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Formaldehyde, polymer with 1,3-benzenedimethanamine, 4-(1,1-dimethylethyl)phenol, nonylphenol and C,C,C-trimethyl-1,6-hexanediamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nonyl β-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501312382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Formaldehyde, polymer with 1,3-benzenedimethanamine, 4-(1,1-dimethylethyl)phenol, nonylphenol and C,C,C-trimethyl-1,6-hexanediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.692 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | β-D-Glucopyranoside, nonyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.837 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Nonyl β-D-glucopyranoside | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q5TS785PG5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.